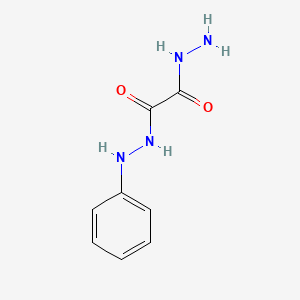
N'~1~-Phenylethanedihydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~1~-Phenylethanedihydrazide is an organic compound with the molecular formula C8H10N4O2. It is known for its applications in various fields of chemistry and industry. This compound is characterized by its white to light yellow crystalline appearance and is sometimes found in powder form .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-Phenylethanedihydrazide typically involves the reaction of hydrazine with phenylacetic acid under controlled conditions. The reaction is carried out in the presence of a catalyst, often an acidic catalyst, to facilitate the formation of the desired product. The reaction conditions include maintaining a specific temperature and pH to ensure optimal yield .
Industrial Production Methods
In industrial settings, the production of N’~1~-Phenylethanedihydrazide involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yield and purity, often involving multiple purification steps such as recrystallization and distillation to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
N’~1~-Phenylethanedihydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It undergoes substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted phenyl compounds. These products have significant applications in different chemical processes and industries .
Scientific Research Applications
N’~1~-Phenylethanedihydrazide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: It has applications in the study of enzyme inhibition and as a precursor for biologically active compounds.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of antifungal and antibacterial agents.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of N’~1~-Phenylethanedihydrazide involves its interaction with specific molecular targets. It acts by binding to enzymes or receptors, thereby inhibiting or modulating their activity. The pathways involved include the inhibition of succinate dehydrogenase, which is crucial in the respiratory chain of cells. This inhibition leads to the disruption of cellular respiration and energy production .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N’~1~-Phenylethanedihydrazide include:
- N,N’-Diethyl-1,4-phenylenediamine
- N-(1-Phenylethyl)-N’-phenyl-1,4-phenylenediamine
- N,N’-Disubstituted 9,10-phenanthrenediimines .
Uniqueness
N’~1~-Phenylethanedihydrazide is unique due to its specific molecular structure, which allows it to interact with a wide range of molecular targets. Its versatility in undergoing various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .
Properties
CAS No. |
18658-77-0 |
|---|---|
Molecular Formula |
C8H10N4O2 |
Molecular Weight |
194.19 g/mol |
IUPAC Name |
2-N'-phenylethanedihydrazide |
InChI |
InChI=1S/C8H10N4O2/c9-10-7(13)8(14)12-11-6-4-2-1-3-5-6/h1-5,11H,9H2,(H,10,13)(H,12,14) |
InChI Key |
GITZRWDQCZKNFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NNC(=O)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-phenylbicyclo[2.2.1]hepta-2,5-diene-2-carboxylate](/img/structure/B14702027.png)
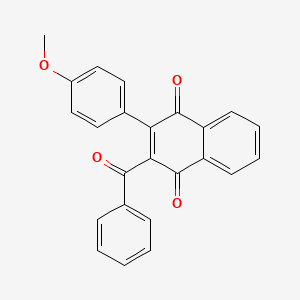

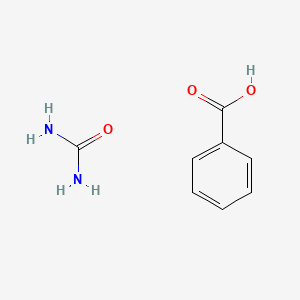
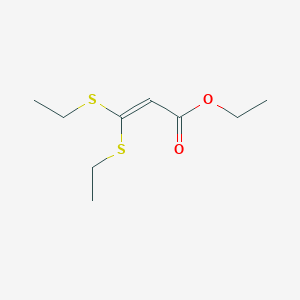
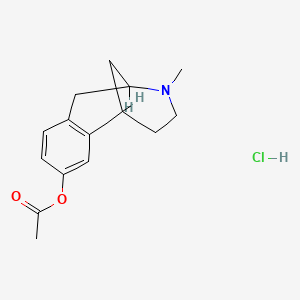
![Benzo[f]quinolin-3(4H)-one](/img/structure/B14702066.png)
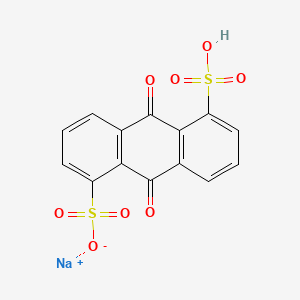
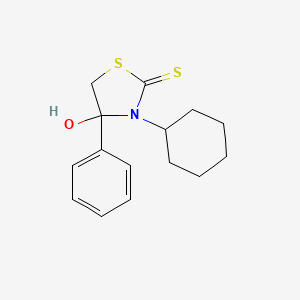
![1-Chloro-4-[(Z)-phenyl-ONN-azoxy]benzene](/img/structure/B14702073.png)


![N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-3-oxobutanamide](/img/structure/B14702087.png)

